molecular formula C14H18O4 B016439 Diethyl benzylmalonate CAS No. 607-81-8

Diethyl benzylmalonate

Cat. No. B016439
CAS RN: 607-81-8
M. Wt: 250.29 g/mol
InChI Key: ICZLTZWATFXDLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Diethyl benzylmalonate can be synthesized using several methods. A notable approach involves solid-liquid phase transfer catalysis using benzyl chloride, diethyl malonate, and anhydrous K2CO3, achieving a yield of up to 75.84% under optimal conditions (Liu Yu, 2010). This method highlights the efficiency and industrial applicability of the synthesis process.

Molecular Structure Analysis

The molecular structure of diethyl benzylmalonate is crucial for understanding its reactivity and interaction with other molecules. Research involving Schiff-base template synthesis and structural analysis provides insight into the complex interactions and arrangements in macrocycles involving diethyl malonate, showcasing the versatility of this compound in forming structured and functionalized macrocyclic compounds (L. Fabbrizzi et al., 1996).

Chemical Reactions and Properties

Diethyl benzylmalonate undergoes various chemical reactions, contributing to its utility in organic synthesis. For instance, it participates in the zinc-mediated addition to alkynes, leading to the synthesis of polysubstituted pyranones and tetracarbonyl derivatives, demonstrating its role in the formation of complex organic structures (Anne Miersch et al., 2014).

Physical Properties Analysis

The physical properties of diethyl benzylmalonate, such as solubility, boiling point, and melting point, are influenced by its molecular structure. These properties are essential for determining the compound's applicability in various solvents and conditions, although specific studies detailing these physical properties were not directly found in the current search.

Chemical Properties Analysis

The chemical properties of diethyl benzylmalonate, including acidity, basicity, and reactivity towards various reagents, define its utility in synthetic chemistry. Its reactions with different nucleophiles and electrophiles, as well as its participation in cycloaddition reactions and phase-transfer catalysis, underscore its versatility and utility in creating a wide range of chemical entities (O. A. Linchenko et al., 2007).

Scientific Research Applications

  • Synthesis of Fluorooxindole and 2-fluoro-2-arylacetic Acid Derivatives : Diethyl 2-fluoromalonate ester is a building block in synthesizing 2-fluoro-2-arylacetic acid and fluorooxindole derivatives, useful for nucleophilic aromatic substitution reactions with ortho-fluoronitrobenzene substrates (Harsanyi et al., 2014).

  • Template Synthesis of Tetra-aza Macrocycles : Diethylmalonate acts as an efficient padlock in the Cu II directed synthesis of 14-membered tetra-aza-macrocycles, with applications in organic synthesis and catalysis (Fabbrizzi et al., 1996).

  • Synthesis of Fused Heterocyclic Systems : Diethyl N,N-dimethylaminomethylenemalonate is utilized in synthesizing fused heterocyclic systems, including pyrazole, pyrimidine, and pyridine derivatives (Kušar et al., 1996).

  • Production of Substituted Aryl N-Boc-aminomalonates and Arylglycines : Diethyl N-Boc-iminomalonate (3) is a highly reactive electrophilic glycine equivalent, interacting with organomagnesium compounds (Calí & Begtrup, 2004).

  • Formation of Tetrahydronaphthalene and Spiro[4,5]decatriene Derivatives : Manganese(III) acetate oxidation of substituted diethyl benzylmalonates leads to these derivatives through competitive intramolecular vinyl radical substitution reactions (Citterio et al., 1994).

  • Synthesis of 1,3-Dithiole, 1,3-Oxathiole, Δ2-Oxazoline, and Vinylene Dipyridinium : These products result from reactions of diethyl bromomalonate and diethyl diazomalonate with benzoyl isothiocyanate (Capuano et al., 1980).

  • Efficient Synthesis in Water : Catalyst-free transformations of diethyl 2-ethoxymethylenemalonate and diethyl polyfluorobenzoylmalonates in water produce practical and convenient products (Bazhin et al., 2012).

  • Synthesis of Benzo[1,2-b4,5-b']dithiophene Derivatives

    : Oxidative dimerization of diethyl 3-thienylmalonate by high-valent metal salts facilitates this synthesis (Citterio et al., 1996).

  • Production of Ethyl Cyclohexylglyoxylate and Diethyl Benzylhydroxymalonate : Benzoyl peroxide-catalyzed and photo-induced reactions of diethyl mesoxalate in cyclohexane yield these compounds (Pac et al., 1975).

  • Biotransformation Studies on Prochiral Non-proteinogenic Amino Acids : Diethyl α-acetamido, α-alkylmalonates show synthetic and biotransformation potential (Singh et al., 2000).

Safety And Hazards

Diethyl benzylmalonate should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is advised to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

diethyl 2-benzylpropanedioate
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InChI

InChI=1S/C14H18O4/c1-3-17-13(15)12(14(16)18-4-2)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZLTZWATFXDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4022078
Record name Diethyl 2-benzylpropanedioate
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Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diethyl benzylmalonate

CAS RN

607-81-8
Record name 1,3-Diethyl 2-(phenylmethyl)propanedioate
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Record name Diethyl 2-benzylpropanedioate
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Record name Diethyl benzylmalonate
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Record name Propanedioic acid, 2-(phenylmethyl)-, 1,3-diethyl ester
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Record name DIETHYL 2-BENZYLPROPANEDIOATE
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Synthesis routes and methods I

Procedure details

To an ether solution (7.5 ml) containing tetraisopropoxytitanium (0.284 g, 1.0 mmol) and diethyl allyl(benzyl)malonate (0.145 g, 0.5 mmol) was added dropwise at −50° C. 1.53 ml of 1.31M ether solution containing isopropylmagnesium chloride (2 mmol). Upon stirring at −40° C. for 1 hour, the reaction liquid turned from yellow into brown. With 1N hydrochloric acid added, the reaction liquid was stirred at room temperature for 15 minutes. After treatment and purification as in Referential Example 1, there was obtained diethyl benzylmalonate in deallylated form (yields: 97%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step Two
Name
Quantity
1.53 mL
Type
solvent
Reaction Step Two
Name
diethyl allyl(benzyl)malonate
Quantity
0.145 g
Type
reactant
Reaction Step Three
Quantity
0.284 g
Type
catalyst
Reaction Step Three
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To an ether solution (7.5 ml) containing tetraisopropoxytitanium (0.284 g, 1.0 mmol) and diethyl malonate (0.145 g, 0.5 mmol) was added dropwise at −50° C. 1.53 ml of 1.31M ether solution containing isopropylmagnesium chloride (2 mmol). Upon stirring at −40° C. for 1 hour, the reaction liquid turned from yellow into brown. The reaction liquid was stirred together with benzaldehyde (0.080 g, 0.75 mmol) at 0° C. for 1 hour. With 1N hydrochloric acid added, the reaction liquid was stirred at room temperature for 15 minutes. After treatment and purification as in Referential Example 1, there was obtained diethyl benzylmalonate in deallylated form (yields: 97%).
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mmol
Type
reactant
Reaction Step Three
Name
Quantity
1.53 mL
Type
solvent
Reaction Step Three
Quantity
0.145 g
Type
reactant
Reaction Step Four
Quantity
0.284 g
Type
catalyst
Reaction Step Four
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

In 200 ml of ethanol, 16.2 g of sodium methoxide were dissolved. Into this solution, 49.5 g of diethyl malonate were dropped and gently refluxed. 37.98 g of benzyl chloride were dropped into the mixture over one hour and the mixture was refluxed for 2 hours. After the reaction was completed, the solvent was removed under reduced pressure, and water was added to the residue. After extraction with ethyl acetate, the ethyl acetate was dried with sodium sulfate anhydride. After removing the solvent under reduced pressure, followed by purification with distillation, 50 g of 2-benzylmalonic acid diethyl ester were obtained.
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
37.98 g
Type
reactant
Reaction Step Two
Quantity
16.2 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl benzylmalonate
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Diethyl benzylmalonate
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Diethyl benzylmalonate

Citations

For This Compound
254
Citations
KH Takemura, DJ Tuma - The Journal of Organic Chemistry, 1969 - ACS Publications
… Analysis of the oily product byvpc indicated the presence of ester 3, diethyl benzylmalonate (10), and diethyl benzylphosphonate (11). The molar ratio of 10 to 3 was approximately 0.1. …
Number of citations: 5 pubs.acs.org
R Santi, F Bergamini, A Citterio… - The Journal of …, 1992 - ACS Publications
Oxidation of diethyl-benzylmalonate (1) by Mn (III) acetate in acetic acid at 70 C in the presence of alkynes 2a-j leads to dihydronaphthalene derivatives 3a-j in moderate to good yields. …
Number of citations: 66 pubs.acs.org
H Tsuji, K Suzuki, M Kawatsura - Tetrahedron Letters, 2021 - Elsevier
The transition metal-catalyzed stereospecific benzylic alkylation of optically active benzyl esters with active methylene compounds remains extremely rare. Herein, we describe the study …
Number of citations: 2 www.sciencedirect.com
N Miyaki, I Tomita, T Endo - Polymer bulletin, 1997 - Springer
… , and sodium diethyl benzylmalonate was carried out at 80 C … The benzylic hydrogen of sodium diethyl benzylmalonate … , and sodium diethyl benzylmalonate was carried out at 80 C for …
Number of citations: 11 link.springer.com
CK Choi, I Tomita, T Endo - Polymer Bulletin, 2000 - Springer
… Sodium diethyl benzylmalonate (3) was prepared from sodium hydride and diethyl benzylmalonate and then purified by washing successively with n-hexane. 1,4Diethynylbenzene was …
Number of citations: 3 link.springer.com
HM Fales, RJ Highet - The Journal of Organic Chemistry, 1980 - ACS Publications
… This procedure is illustrated for the alkylation of diethyl benzylmalonate with la: A 10-mL three-neck flask was flamed dry in a stream of argon and charged with potassium hydride (23.6…
Number of citations: 3 pubs.acs.org
DC Forbes, SV Bettigeri, NN Al-Azzeh, BP Finnigan… - Tetrahedron letters, 2009 - Elsevier
… When working with diethyl benzylmalonate, the sulfenylated product can be selectively oxidized and thermally fragmented affording phenylsulfenic acid, initially, and diethyl …
Number of citations: 7 www.sciencedirect.com
JV Beach, KJ Shea - Journal of the American Chemical Society, 1994 - ACS Publications
… and 166 mM diethyl benzylmalonate. Kp3 drops from 0.025 tr1 to 0.021 Ir1. The control polymer, PI, is notaffected by the addition of comparable amounts of diethyl benzylmalonate. …
Number of citations: 261 pubs.acs.org
AR Palmer, PD Ellis, R Wolfenden - Biochemistry, 1982 - ACS Publications
… For preparation of 2-benzylsuccinic acid-7-13C, diethyl malonate-/,3-13C (Merck Sharp & Dohme Canada, Ltd.; 10 mmol) was first converted to diethyl benzylmalonate by treatment for …
Number of citations: 31 pubs.acs.org
Y Kawase, S Yamagughi, N Oki… - Bulletin of the Chemical …, 1971 - journal.csj.jp
… of 4-hydroxycoumarins and isoflavones, and 3-benzyl-4-hydroxyfurocoumarins were also prepared by the thermal condensation of the hydroxybenzofurans and diethyl benzylmalonate. …
Number of citations: 3 www.journal.csj.jp

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